
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Overview
Description
This compound is a highly sulfonated and sulfated carbohydrate derivative with a triethylammonium (TEAH⁺) counterion. Its structure comprises a tetrahydrofuran core linked to a tetrahydro-2H-pyran ring, both heavily substituted with sulfonatooxy and sulfonatooxymethyl groups. The triethylammonium cation enhances solubility in polar solvents and stabilizes the anionic sulfate/sulfonate backbone, making it suitable for applications requiring water-soluble or organosoluble ionic derivatives . Such compounds are often used in pharmaceutical synthesis, catalysis, or as electrolytes due to their ionic conductivity and structural versatility .
Biological Activity
Triethylammonium (TEA) derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound in focus, Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate), exhibits a complex structure that may influence its biological properties.
Chemical Structure and Properties
The compound features a triethylammonium cation and multiple sulfonato groups which enhance solubility and potentially modulate its interaction with biological membranes. The presence of these functional groups suggests potential applications in drug delivery and as therapeutic agents.
Antibacterial Properties
Recent studies have examined the antibacterial efficacy of TEA derivatives against various strains of bacteria. A notable finding is that compounds containing triethylammonium cations often demonstrate lower antibacterial activity compared to those with more lipophilic or aromatic cations. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain TEA derivatives were found to be greater than 64 µg/mL against Staphylococcus aureus strains .
- In contrast, some derivatives exhibited promising MIC values as low as 2 µg/mL for specific compounds .
Antifungal Activity
The triethylammonium moiety has also been linked to antifungal properties. In vitro studies indicated that TEA complexes enhanced antifungal activity against several fungal strains. For example:
- Triethylammonium chloride demonstrated increased antifungal properties when complexed with certain organic compounds .
Anti-inflammatory and Antidepressant Effects
Beyond antimicrobial activity, TEA derivatives have shown potential anti-inflammatory and antidepressant effects. Research indicates that these compounds may modulate inflammatory pathways and neurotransmitter systems .
The mechanism by which triethylammonium compounds exert their biological effects is not fully elucidated but may involve:
- Disruption of bacterial membrane integrity leading to cell lysis.
- Modulation of ion channels or transporters due to their cationic nature.
- Interaction with specific receptors involved in inflammatory responses.
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial activity of various quaternary ammonium salts including triethylammonium derivatives:
- Results : Compounds with longer alkyl chains showed improved activity up to a certain threshold before declining due to the "cut-off" effect .
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
TEA Derivative A | 4 | 8 |
TEA Derivative B | 16 | >64 |
TEA Derivative C | 32 | 64 |
Case Study 2: Antifungal Efficacy
A comparative analysis of TEA derivatives against Candida species revealed:
Comparison with Similar Compounds
Structural and Functional Analogues
(A) Triethylammonium Bis(trifluoromethylsulfonyl)imide (NEt₃H TFSI)
- Structure : TEAH⁺ paired with a bis(trifluoromethylsulfonyl)imide anion.
- Key Differences : Unlike the target compound, NEt₃H TFSI lacks carbohydrate-derived backbones and sulfate/sulfonate groups. Its fluorinated anion provides superior electrochemical stability, making it ideal for high-voltage (4V) supercapacitors .
- Solubility : Highly soluble in organic solvents (e.g., acetonitrile) but less compatible with aqueous systems compared to the target compound’s hydrophilic sulfonate/sulfate groups .
(B) Triethylammonium Salts of Triphenylphosphinegold(I) Sulfanylcarboxylates
- Structure : Gold(I) complexes with sulfanylcarboxylate ligands and TEAH⁺ counterions.
- Their metal-centered reactivity contrasts with the target’s non-metallic, polyanionic structure .
- Stability : Gold complexes may decompose under light or heat, whereas the target compound’s stability depends on pH and cation retention .
(C) Triethylammonium Methanesulfonate
- Structure : Simple TEAH⁺ paired with methanesulfonate.
- Key Differences: Used in lignin depolymerization, this salt has a smaller anion and lower charge density compared to the target compound’s multi-sulfated/sulfonated scaffold.
(D) Triethylammonium Nucleotide Analogues (e.g., CAS 738600-40-3)
- Structure: TEAH⁺ salts of phosphorylated nucleosides (e.g., ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate).
- Key Differences : These compounds share the TEAH⁺ counterion but feature nucleotide backbones instead of sulfated carbohydrates. They are used in enzymatic assays and RNA synthesis, leveraging their solubility and biocompatibility .
Physicochemical Properties
Stability and Purification Challenges
The target compound shares a critical vulnerability with other TEAH⁺ salts: cation loss during purification. demonstrates that chromatographic purification or solvent evaporation can strip TEAH⁺, leading to acidic byproducts or non-stoichiometric salts. This issue is exacerbated in multi-sulfated/sulfonated compounds, where cation loss may destabilize the anion network . In contrast, NEt₃H TFSI and gold(I) sulfanylcarboxylates are less prone to cation loss due to stronger ion-pair interactions .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;triethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;8*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDSEPZWZCMCEW-QRDGSJRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H142N8O35S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1792.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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